molecular formula C14H15NO4 B2370315 Methyl 4-[(dimethyl-1,2-oxazol-4-yl)methoxy]benzoate CAS No. 315693-84-6

Methyl 4-[(dimethyl-1,2-oxazol-4-yl)methoxy]benzoate

Cat. No.: B2370315
CAS No.: 315693-84-6
M. Wt: 261.277
InChI Key: UFJRNXGJFJJDFO-UHFFFAOYSA-N
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Description

Methyl 4-[(dimethyl-1,2-oxazol-4-yl)methoxy]benzoate is a chemical compound with the molecular formula C14H15NO4 and a molecular weight of 261.27 g/mol . This compound is characterized by the presence of a benzoate group linked to a dimethyl-1,2-oxazole moiety through a methoxy bridge. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(dimethyl-1,2-oxazol-4-yl)methoxy]benzoate typically involves the reaction of 4-hydroxybenzoic acid with dimethyl-1,2-oxazole in the presence of a suitable base and a methylating agent. The reaction conditions often include:

    Base: Sodium hydroxide or potassium carbonate

    Methylating Agent: Methyl iodide or dimethyl sulfate

    Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)

    Temperature: 60-80°C

    Reaction Time: 12-24 hours

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(dimethyl-1,2-oxazol-4-yl)methoxy]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium

    Reduction: Lithium aluminum hydride in dry ether

    Substitution: Sodium hydride in DMF

Major Products Formed

    Oxidation: 4-[(dimethyl-1,2-oxazol-4-yl)methoxy]benzoic acid

    Reduction: 4-[(dimethyl-1,2-oxazol-4-yl)methoxy]benzyl alcohol

    Substitution: Various substituted benzoates depending on the nucleophile used

Scientific Research Applications

Methyl 4-[(dimethyl-1,2-oxazol-4-yl)methoxy]benzoate is utilized in several scientific research fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-[(dimethyl-1,2-oxazol-4-yl)methoxy]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, facilitating binding to biological macromolecules. This binding can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-hydroxybenzoate: Lacks the oxazole moiety, making it less versatile in chemical reactions.

    Methyl 4-[(dimethyl-1,2-oxazol-4-yl)methoxy]phenylacetate: Similar structure but with an additional acetyl group, altering its reactivity and applications.

    Methyl 4-[(dimethyl-1,2-oxazol-4-yl)methoxy]benzamide: Contains an amide group instead of an ester, affecting its chemical properties.

Uniqueness

Methyl 4-[(dimethyl-1,2-oxazol-4-yl)methoxy]benzoate is unique due to the presence of both the benzoate and oxazole moieties, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c1-9-13(10(2)19-15-9)8-18-12-6-4-11(5-7-12)14(16)17-3/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFJRNXGJFJJDFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)COC2=CC=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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